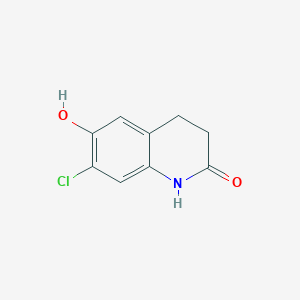

7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one

描述

7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is a bicyclic heterocyclic compound characterized by a quinolinone core with a chlorine atom at position 7 and a hydroxyl group at position 4. This substitution pattern distinguishes it from related derivatives, influencing its electronic properties, solubility, and biological interactions.

属性

分子式 |

C9H8ClNO2 |

|---|---|

分子量 |

197.62 g/mol |

IUPAC 名称 |

7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H8ClNO2/c10-6-4-7-5(3-8(6)12)1-2-9(13)11-7/h3-4,12H,1-2H2,(H,11,13) |

InChI 键 |

PGELSTZGLOUUBN-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC2=CC(=C(C=C21)O)Cl |

产品来源 |

United States |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one typically involves the construction of the quinolinone ring system followed by selective halogenation and hydroxylation steps. The key synthetic steps include:

- Formation of the quinolin-2-one core via cyclization of appropriate aniline derivatives with halo-substituted propionyl chlorides or related acylating agents.

- Introduction of hydroxy and chloro substituents at the 6 and 7 positions, respectively, either through direct substitution or via controlled oxidation and halogenation reactions.

- Purification and recrystallization to obtain the target compound in high purity.

Specific Synthetic Routes

Cyclization of Aniline and 3-Chloropropionyl Chloride

- Starting Materials: Aniline derivatives (especially 3-chloroaniline or 4-alkoxyaniline) and 3-chloropropionyl chloride.

- Process: The aniline reacts with 3-chloropropionyl chloride to form N-(chloroalkyl) amides, which undergo intramolecular cyclization under acidic or Lewis acid catalysis (e.g., aluminum trichloride) to yield the quinolin-2-one ring system.

- Example: A method reported involves reacting 4-methoxyaniline with 3-chloropropionyl chloride, followed by cyclization to form 6-hydroxy-3,4-dihydroquinolin-2-one derivatives, which can be further chlorinated at position 7.

Halogenation and Hydroxylation

- Hydroxylation: Introduction of the hydroxy group at position 6 can be achieved through controlled oxidation or substitution reactions. For example, N-bromosuccinimide (NBS) mediated bromination in cyclohexane followed by hydrolysis leads to hydroxyquinolinones with high yield and purity.

- Chlorination: Chlorination at position 7 can be introduced either by using chlorinated aniline precursors or by selective electrophilic chlorination of the quinolinone ring. The use of 2,3-dichloropyrazine in related fused heterocyclic syntheses shows the feasibility of chlorination in complex systems.

Palladium-Catalyzed Cyclization and Functionalization

- A modern approach involves palladium chloride-catalyzed cyclization of N-(4-alkoxyphenyl)-3-chloropropene amides under elevated temperature and pressure, yielding 6-hydroxy-3,4-dihydro-1H-quinolin-2-one derivatives. This method offers mild conditions, high yield, and cost efficiency.

Oxidative Methods Using DDQ

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

科学研究应用

7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: This compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

作用机制

The mechanism of action of 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It has been found to inhibit monoamine oxidase A (MAO-A) with an IC50 value of 183 μM, while having no effect on monoamine oxidase B (MAO-B). This inhibition can affect neurotransmitter levels in the brain, potentially leading to therapeutic effects .

相似化合物的比较

Structural and Substitution Patterns

The table below highlights key structural differences among analogs of 3,4-dihydroquinolin-2-one:

Key Observations :

Physicochemical Properties

生物活性

7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

The compound belongs to the class of quinoline derivatives, characterized by a bicyclic structure that incorporates a nitrogen atom. Its molecular formula is , and it has been synthesized through various methods, including condensation reactions involving substituted anilines and carbonyl compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various hydrazones derived from 7-chloroquinoline, it was found that several derivatives exhibited significant cytotoxic activity against a panel of 60 cancer cell lines, including leukemia and breast cancer cells. The most active compounds showed submicromolar GI50 values, indicating potent growth inhibition .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the aryl unit significantly influenced the cytotoxic efficacy of the compounds. For instance, specific substitutions on the quinoline core enhanced activity against certain cancer types .

Table 1: Cytotoxic Activity of Selected Compounds

| Compound ID | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound 1 | CNS Cancer | 0.688 |

| Compound 2 | Ovarian Cancer | 0.512 |

| Compound 3 | Non-Small Cell Lung Cancer | 0.900 |

Antimicrobial Activity

The quinoline derivatives have also shown promising antimicrobial properties.

Antibacterial and Antifungal Effects

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against various strains of bacteria and fungi, suggesting potential as a therapeutic agent in treating infectious diseases .

Cardioprotective Effects

Emerging evidence suggests that derivatives of this compound may have cardioprotective properties. In experiments involving cardiomyocytes, certain derivatives maintained high cell viability under stress conditions induced by doxorubicin treatment, indicating their potential to mitigate drug-induced cardiotoxicity .

The biological activities of this compound are believed to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Certain derivatives promote apoptotic pathways in cancer cells, leading to programmed cell death.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of 3,4-dihydroquinolin-2-one derivatives. For example, compound 18 (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one was synthesized via coupling reactions using intermediates like 7 and 13 , achieving a 73.7% yield under reflux conditions in ethanol . Reaction optimization often includes varying solvents (e.g., acetonitrile, methanol) and catalysts (e.g., triethylamine) to improve regioselectivity and purity .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : Key diagnostic peaks in NMR include:

- δ 2.72–2.70 (m, 2H): Signals for the 3,4-dihydroquinoline ring protons.

- δ 7.11–8.13 (aromatic protons): Confirms substitution patterns (e.g., chlorine at position 7, hydroxyl at position 6).

- δ 3.05–3.01 (m, 4H): Indicates alkyl sidechains or piperazine moieties in derivatives . Coupling constants (e.g., ) further validate spatial arrangements.

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and skin irritation .

- Store in airtight containers at 2–8°C to prevent degradation.

- In case of exposure, consult a physician immediately and provide SDS documentation for toxicity profiles (e.g., LD50 data) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize sigma receptor affinity?

- Methodological Answer :

- Step 1 : Synthesize derivatives with substitutions at positions 1, 6, and 7 (e.g., methoxy, piperazinylpropyl groups) .

- Step 2 : Evaluate binding affinity via competitive assays using -DTG displacement in rat brain membranes. For instance, compound 34b showed potent sigma receptor agonism (IC50 < 100 nM) .

- Step 3 : Validate functional activity using in vivo models (e.g., forced-swimming test for antidepressant effects) and compare to reference compounds like imipramine .

Q. How can discrepancies in reported biological activities be resolved?

- Methodological Answer : Contradictions in data (e.g., variable IC50 values for enzyme inhibition) may arise from assay conditions or impurity profiles. To resolve:

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Analytical Validation : Use HPLC-MS (>97% purity) and reference standards (e.g., 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, CAS 54197-66-9) to confirm compound integrity .

- Cross-Model Testing : Compare results across multiple assays (e.g., Factor XIa inhibition vs. PDE3A binding) to rule off-target effects .

Q. What computational strategies aid in predicting inhibitory potency against Factor XIa?

- Methodological Answer :

- Docking Studies : Use crystal structures of Factor XIa (PDB: 5FVX) to model interactions between the 6-chloro moiety and the S1 pocket .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC50 values. For example, introducing a 4-(aminomethyl) group enhances binding by 10-fold .

- MD Simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. How can metabolic stability be improved for in vivo applications?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 2 to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters, which hydrolyze in plasma to release the active compound .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life in rodent models and adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。